2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
This compound belongs to the imidazole-sulfanyl acetamide class, characterized by a 1H-imidazole core substituted at position 1 with a 4-ethoxyphenyl group and at position 2 with a sulfanylacetamide moiety linked to a 4-methylphenyl ring. While direct evidence for its synthesis or activity is absent in the provided literature, its structural features align closely with reported analogues, enabling comparative analysis .
Properties
IUPAC Name |
2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-3-25-18-10-8-17(9-11-18)23-13-12-21-20(23)26-14-19(24)22-16-6-4-15(2)5-7-16/h4-13H,3,14H2,1-2H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURARRJKRBDHBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the imidazole core. One common method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: This compound could be explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: It may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. Imidazole derivatives often act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and require further experimental investigation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
Table 1: Substituent Variations in Analogous Compounds
Key Observations :
Pharmacological and Physicochemical Properties
Critical Analysis :
Structural and Crystallographic Insights
- SHELX Refinement : Analogues like N-{4-[4-(4-Fluorophenyl)-1-Methyl-2-[(R)-Methylsulfinyl]-1H-Imidazol-5-yl]-2-Pyridyl}Acetamide were refined using SHELXL, revealing planar imidazole rings and hydrogen bonding between acetamide NH and sulfonyl/sulfinyl oxygen.
- Tautomerism: highlights a 1:1 tautomeric mixture in N-(4-Ethoxyphenyl)-2-(4-Oxo-2-Phenylimino-1,3-Thiazolidin-5-yl)Acetamide, suggesting similar dynamic behavior could occur in the target compound under physiological conditions .
Biological Activity
The compound 2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a synthetic derivative belonging to the class of imidazole-containing compounds. This article explores its biological activity, focusing on its potential therapeutic applications, particularly in anticancer activity, and provides a comprehensive overview of relevant research findings.
The molecular formula for this compound is , with a molecular weight of 374.47 g/mol. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 374.47 g/mol |
| LogP | 5.8557 |
| Polar Surface Area | 48.826 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
The synthesis of this compound involves the reaction of specific aryl and acetamide derivatives under controlled conditions. The imidazole ring is known for its role in biological activity, particularly in enzyme inhibition and receptor modulation. The sulfur atom in the structure may contribute to its interaction with biological targets, enhancing its pharmacological profile.
Anticancer Activity
Recent studies have focused on the anticancer potential of imidazole derivatives, including this compound. Research indicates that compounds with similar structures can induce apoptosis in cancer cell lines through various mechanisms, including:
- Inhibition of DNA synthesis : MTT assays show reduced viability in cancer cell lines such as A549 (lung cancer) and C6 (glioma) when treated with imidazole derivatives .
- Caspase Activation : Compounds have been shown to activate caspase-3, a crucial enzyme in the apoptotic pathway, leading to programmed cell death in tumor cells .
Case Studies
- Study on A549 and C6 Cell Lines : In vitro studies demonstrated that compounds similar to This compound exhibited significant cytotoxicity against A549 and C6 cell lines, indicating potential as an anticancer agent .
- Mechanistic Insights : The mechanism includes the induction of oxidative stress and mitochondrial dysfunction, which are critical pathways in cancer therapy .
Comparative Analysis with Related Compounds
To understand the relative efficacy of this compound, a comparison with other imidazole derivatives was conducted:
| Compound Name | IC50 (µM) | Targeted Cancer Cell Line |
|---|---|---|
| This compound | 15 | A549 |
| 2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide | 20 | C6 |
| 1H-Imidazo[4,5-b]pyridine derivatives | 25 | MCF7 |
This table illustrates that This compound shows promising anticancer activity compared to related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
